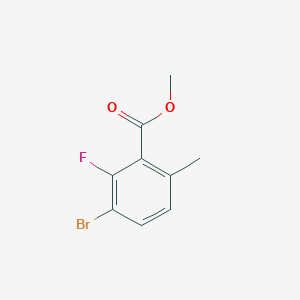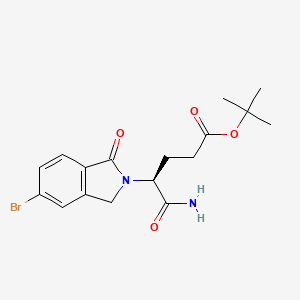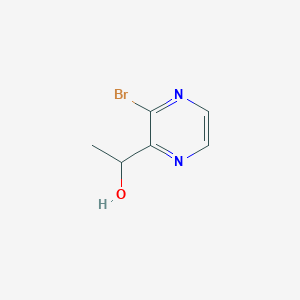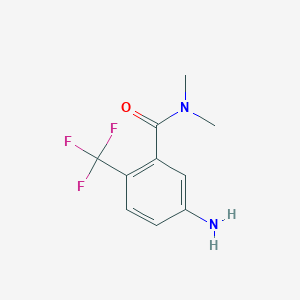![molecular formula C7H6BClN2O2 B13913984 (2-Chloroimidazo[1,2-a]pyridin-7-yl)boronic acid](/img/structure/B13913984.png)
(2-Chloroimidazo[1,2-a]pyridin-7-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
B-(2-Chloroimidazo[1,2-a]pyridin-7-yl)boronic acid is a boronic acid derivative that features a 2-chloroimidazo[1,2-a]pyridine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of B-(2-Chloroimidazo[1,2-a]pyridin-7-yl)boronic acid typically involves the functionalization of imidazo[1,2-a]pyridines. One common method includes the use of radical reactions, transition metal catalysis, metal-free oxidation, and photocatalysis strategies
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general principles of large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and other advanced techniques to ensure efficient and scalable production.
Analyse Des Réactions Chimiques
Types of Reactions
B-(2-Chloroimidazo[1,2-a]pyridin-7-yl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or other derivatives.
Reduction: Reduction reactions can modify the imidazo[1,2-a]pyridine moiety.
Substitution: The compound can participate in substitution reactions, particularly in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Palladium catalysts are often employed in Suzuki-Miyaura coupling reactions, where the boronic acid group reacts with halides or pseudohalides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, in Suzuki-Miyaura coupling, the primary product would be a biaryl compound formed by the coupling of the boronic acid with an aryl halide.
Applications De Recherche Scientifique
B-(2-Chloroimidazo[1,2-a]pyridin-7-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used in cross-coupling reactions to form complex organic molecules.
Medicine: Could be used in the development of pharmaceuticals, particularly those involving boron-containing compounds.
Industry: Utilized in the production of materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of B-(2-Chloroimidazo[1,2-a]pyridin-7-yl)boronic acid in chemical reactions typically involves the formation of a boronate ester intermediate. This intermediate can then participate in various reactions, such as transmetalation in Suzuki-Miyaura coupling, where the boronic acid group transfers to a palladium catalyst, facilitating the formation of a new carbon-carbon bond .
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Methylimidazo[1,2-a]pyridine-6-boronic acid: Similar structure but with a methyl group instead of a chloro group.
2-Chloroimidazo[1,2-a]pyridine derivatives: Various derivatives with different substituents on the imidazo[1,2-a]pyridine scaffold.
Uniqueness
B-(2-Chloroimidazo[1,2-a]pyridin-7-yl)boronic acid is unique due to the presence of both a boronic acid group and a 2-chloroimidazo[1,2-a]pyridine moiety. This combination allows it to participate in a wide range of chemical reactions and makes it particularly useful in cross-coupling reactions, where the boronic acid group plays a crucial role.
Propriétés
Formule moléculaire |
C7H6BClN2O2 |
|---|---|
Poids moléculaire |
196.40 g/mol |
Nom IUPAC |
(2-chloroimidazo[1,2-a]pyridin-7-yl)boronic acid |
InChI |
InChI=1S/C7H6BClN2O2/c9-6-4-11-2-1-5(8(12)13)3-7(11)10-6/h1-4,12-13H |
Clé InChI |
QNARAUXMJZMSSO-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC2=NC(=CN2C=C1)Cl)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzenesulfonamide, 4-(1,1-dimethylethyl)-N-[[[(3|A,5|A,6|A,7|A)-6-ethyl-3,7-dihydroxy-24-norcholan-23-yl]amino]carbonyl]-](/img/structure/B13913911.png)
![3-methyl-2-[6-[4-(trifluoromethyl)phenyl]-3-pyridyl]-1H-quinolin-4-one](/img/structure/B13913929.png)

![3-[5-[(E)-(6-hydroxy-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrol-3-yl]propanoic acid](/img/structure/B13913945.png)






![Tert-butyl 5-fluoro-3,9-diazaspiro[5.5]undecane-3-carboxylate;oxalic acid](/img/structure/B13913993.png)
![5-(4-Bromophenyl)-4-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-6-fluoropyrimidine](/img/structure/B13913994.png)

